molecular formula C9H9N3S2 B077795 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol CAS No. 14731-27-2

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

Cat. No. B077795
CAS RN: 14731-27-2
M. Wt: 223.3 g/mol
InChI Key: QWHHWOMUBFYDRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol and related compounds involves several chemical reactions, including condensation, cyclization, and bromination. For instance, the condensation of thiocarbohydrazides and aromatic aldehydes in a benzene medium, followed by intramolecular cyclization in refluxing ethanol medium, is a common method for synthesizing thiadiazole derivatives. This method has been utilized to produce compounds with significant antimicrobial activity against both gram-positive and gram-negative microorganisms (Burghate, Gandhe, Ajmire, & Berad, 2007).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol, has been elucidated using spectroscopic and X-ray diffraction methods. These compounds often exhibit intramolecular as well as intermolecular hydrogen bonding and crystallize in various space groups. DFT studies have been conducted to optimize the geometry and compare geometrical parameters with single crystal X-ray data, revealing the stability of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a range of chemical reactions, including dehydrosulfurization, to produce biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc. The synthesis of these compounds often results in high yields and their structures have been confirmed using NMR spectroscopy data. Molecular docking studies indicate that these compounds can serve as potential inhibitors for enzymes like dihydrofolate reductase, surpassing several known analogues in terms of the strength of the complex formed with the enzyme's active site (Pavlova, Zadorozhnii, Kiselev, & Kharchenko, 2022).

Scientific Research Applications

  • Pharmacological Applications :

    • Synthesized as a part of multi-targeted pharmacological scaffolds, especially as prospective anticonvulsants and antiproliferative agents (Sych, Perekhoda, & Tsapko, 2016).
    • Investigated for its potential as antipsychotic and anticonvulsant agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).
    • Evaluated for antimicrobial activity against various micro-organisms, indicating its potential in developing new antimicrobial agents (Burghate, Gandhe, Ajmire, & Berad, 2007).
  • Chemical Synthesis and Material Science :

  • Physical Chemistry Applications :

    • Studied for its keto/enol equilibrium in different solvents, indicating the compound's response to environmental conditions and its potential application in solvent-dependent processes (Matwijczuk et al., 2017).
  • Antioxidant and Anticancer Activities :

  • Corrosion Inhibition :

    • Investigated for its inhibitive properties in corrosion processes, particularly in CO2-saturated environments, which is significant in industrial applications (Zhang, Hou, & Zhang, 2020).
  • Sensors and Detection :

Safety And Hazards

This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the potential hazards associated with the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, potential new uses for the compound, or ways to improve the compound’s properties or reduce its hazards.


properties

IUPAC Name

5-(benzylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c13-9-12-11-8(14-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHHWOMUBFYDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356725
Record name 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

CAS RN

14731-27-2
Record name 5-[(Phenylmethyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14731-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Tang, J Liu, F Wu - Bioorganic chemistry, 2016 - Elsevier
3,4-Thiadiazole derivatives bearing Schiff base moieties were designed, synthesized, and their tyrosinase inhibitory activities were evaluated. Some compounds displayed potent …
Number of citations: 48 www.sciencedirect.com
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com

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